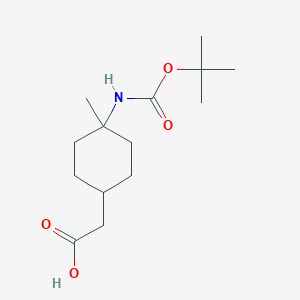
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. The tert-butoxycarbonyl group is commonly used in organic synthesis as a protecting group for amines. This compound is of interest due to its applications in peptide synthesis and its role as a building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid typically involves the protection of the amino group with the tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out at ambient temperature, and the product is purified by crystallization or chromatography.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to form new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include Boc-protected peptides, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective deprotection is crucial in multi-step organic synthesis and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((Tert-butoxycarbonyl)amino)cyclohexyl)acetic acid
- 4-((Tert-butoxycarbonyl)amino)butanoic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
2-(4-((Tert-butoxycarbonyl)amino)-4-methylcyclohexyl)acetic acid is unique due to its specific structure, which includes a methyl group on the cyclohexyl ring. This structural feature can influence the compound’s reactivity and its interactions in chemical and biological systems. The presence of the Boc group provides stability and selectivity in synthetic applications, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
2-[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(4)7-5-10(6-8-14)9-11(16)17/h10H,5-9H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
WJWLBMPFSLUZPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


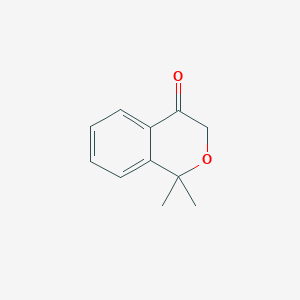
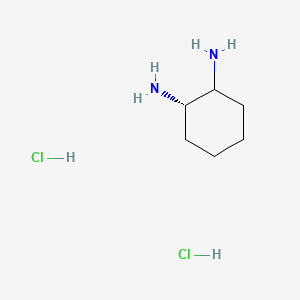

![ethyl (2E)-2-chloro-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B11752920.png)
![3-[(E)-(hydroxyimino)methyl]pyridin-2-amine](/img/structure/B11752923.png)
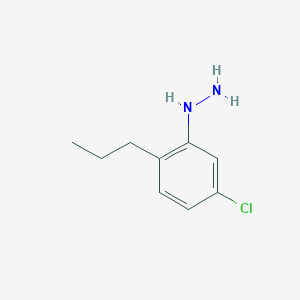
![6-Aminobenzo[c]thiophen-1(3H)-one](/img/structure/B11752927.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B11752930.png)
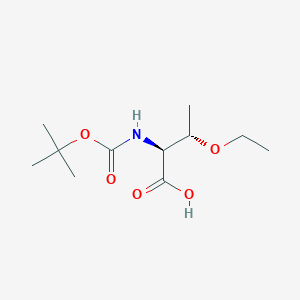
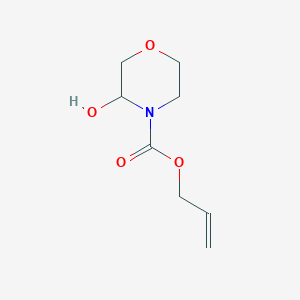
amine](/img/structure/B11752946.png)
![Spiro[cyclohexane-1,3'-pyrrolo[2,3-c]pyridine]-2',4(1'H)-dione](/img/structure/B11752956.png)
![tert-Butyl 1,1,4-trimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752962.png)
![1-Ethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11752967.png)
